molecular formula C13H17NO4 B11060414 N-cyclohexyl-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide CAS No. 889949-69-3

N-cyclohexyl-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide

Cat. No.: B11060414
CAS No.: 889949-69-3
M. Wt: 251.28 g/mol
InChI Key: TZNZNEMWGIYYGL-UHFFFAOYSA-N
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Description

N-cyclohexyl-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide is a complex organic compound characterized by a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the furodioxine core, followed by the introduction of the cyclohexyl group and the carboxamide functionality. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-cyclohexyl-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide is unique due to its specific cyclohexyl and carboxamide functionalities, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

889949-69-3

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

N-cyclohexyl-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide

InChI

InChI=1S/C13H17NO4/c15-13(14-9-4-2-1-3-5-9)12-11-10(8-18-12)16-6-7-17-11/h8-9H,1-7H2,(H,14,15)

InChI Key

TZNZNEMWGIYYGL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C3C(=CO2)OCCO3

Origin of Product

United States

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